molecular formula C22H23N5O2 B2411871 (2E)-2-methyl-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-3-phenylacrylamide CAS No. 1396890-54-2

(2E)-2-methyl-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-3-phenylacrylamide

Cat. No.: B2411871
CAS No.: 1396890-54-2
M. Wt: 389.459
InChI Key: KIWKBEWHJVKLRJ-NTCAYCPXSA-N
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Description

The compound (2E)-2-methyl-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-3-phenylacrylamide is a complex organic molecule featuring multiple functional groups, including an oxadiazole ring, a pyridine ring, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-methyl-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-3-phenylacrylamide typically involves multi-step organic synthesis. A common synthetic route might include:

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This can include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups or the aromatic rings, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the oxadiazole ring or the acrylamide moiety, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, CrO₃

    Reducing Agents: LiAlH₄, NaBH₄

    Bases: NaOH, K₂CO₃

    Solvents: DMSO, dichloromethane (DCM), ethanol

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of the oxadiazole ring can lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids. It can be used in assays to investigate binding affinities and mechanisms of action.

Medicine

Medicinally, the compound’s potential bioactivity makes it a candidate for drug development. Its structure suggests it could interact with various biological targets, potentially leading to the development of new therapeutics for diseases such as cancer, infections, and neurological disorders.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups. It may also find applications in the production of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-methyl-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-3-phenylacrylamide: can be compared to other compounds containing the oxadiazole ring, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(E)-2-methyl-N-[1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-15(12-17-6-4-3-5-7-17)21(28)25-19-10-11-27(14-19)20-9-8-18(13-23-20)22-24-16(2)26-29-22/h3-9,12-13,19H,10-11,14H2,1-2H3,(H,25,28)/b15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWKBEWHJVKLRJ-NTCAYCPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=C(C=C2)N3CCC(C3)NC(=O)C(=CC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=N1)C2=CN=C(C=C2)N3CCC(C3)NC(=O)/C(=C/C4=CC=CC=C4)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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